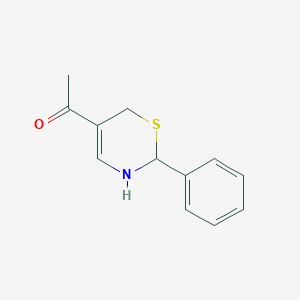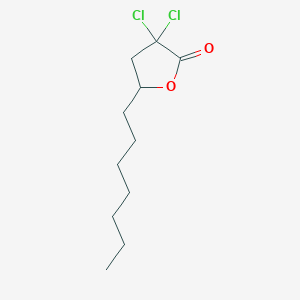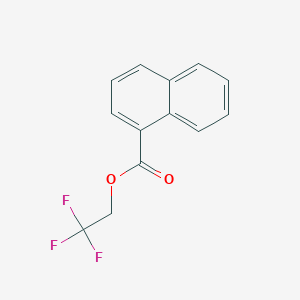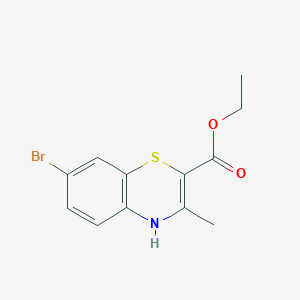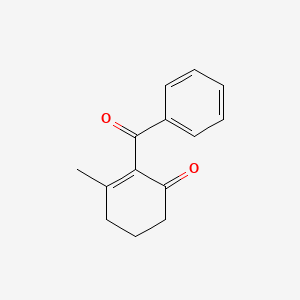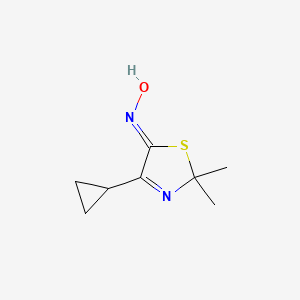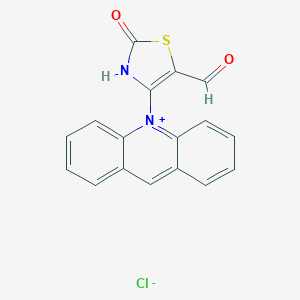
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is a complex organic compound that features both thiazole and acridine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Acridines, on the other hand, are well-known for their applications in medicinal chemistry, particularly as antitumor agents . The combination of these two moieties in a single compound suggests potential for significant biological activity and diverse applications.
準備方法
The synthesis of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the acridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification systems .
化学反応の分析
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . These interactions make the compound a promising candidate for therapeutic applications, particularly in cancer treatment.
類似化合物との比較
Similar compounds include other thiazole and acridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug. Compared to these compounds, 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is unique due to its combination of thiazole and acridine moieties, which may confer enhanced biological activity and a broader range of applications.
特性
CAS番号 |
85833-54-1 |
|---|---|
分子式 |
C17H11ClN2O2S |
分子量 |
342.8 g/mol |
IUPAC名 |
4-acridin-10-ium-10-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;chloride |
InChI |
InChI=1S/C17H10N2O2S.ClH/c20-10-15-16(18-17(21)22-15)19-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19;/h1-10H;1H |
InChIキー |
VUBPGQJOVOMHSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2C4=C(SC(=O)N4)C=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


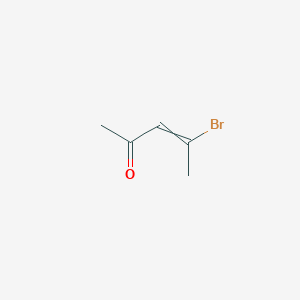

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
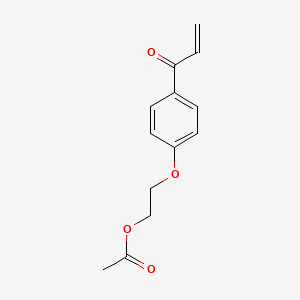
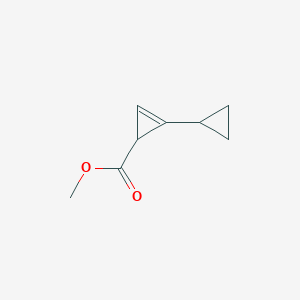

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
